

Stability and Degradation of N-Phenyl-p-phenylenediamine: A Technical Guide

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Compound of Interest

Compound Name: *1,4-Benzenediamine, N-phenyl-, monohydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-p-phenylenediamine (NPPD) is an aromatic amine of significant industrial importance, primarily utilized as an antioxidant and antiozonant in the rubber industry to enhance the durability of various products. Beyond its industrial applications, the chemical reactivity and degradation of NPPD and related p-phenylenediamine (PPD) derivatives are of considerable interest to researchers and drug development professionals due to their potential environmental fate and toxicological profiles of their degradation products. This technical guide provides a comprehensive overview of the stability and degradation pathways of NPPD, summarizing key quantitative data, detailing relevant experimental methodologies, and presenting visual representations of the degradation processes.

Chemical Properties of N-Phenyl-p-phenylenediamine

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ N ₂	[1][2]
Molecular Weight	184.24 g/mol	[1][2]
Appearance	Odorless purple-black solid or flakes	[3]
Melting Point	68-72 °C	
Boiling Point	354 °C at 760 mmHg	[4]
Water Solubility	< 1 mg/mL at 20 °C	[5]
LogP	1.82 (estimated)	[1]

Degradation Pathways

The degradation of N-Phenyl-p-phenylenediamine is primarily driven by three main pathways: oxidation, hydrolysis, and photodegradation. These pathways can occur independently or concurrently, leading to a complex mixture of transformation products.

Oxidation

Oxidation is the most significant degradation pathway for NPPD. It is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, ozone, or other oxidizing agents. The primary oxidation product is N-phenyl-1,4-benzoquinonediimine. This intermediate is relatively unstable and can undergo further reactions.[3]

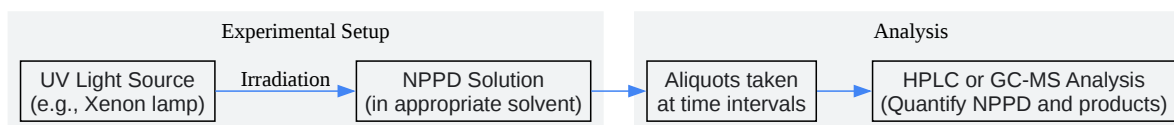
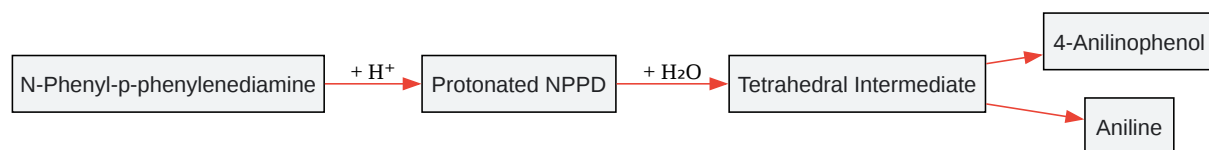
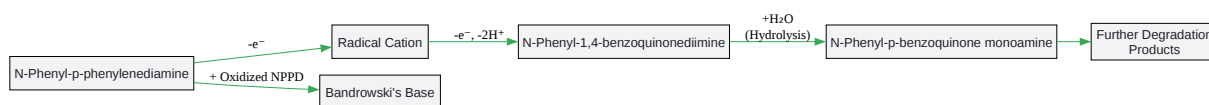
The electrochemical oxidation of NPPD in acidic aqueous solutions has been shown to be a quasi-reversible two-electron transfer process.[2]

Key Oxidation Products:

- N-phenyl-1,4-benzoquinonediimine: The initial and primary oxidation product.
- N-phenyl-p-benzoquinone monoamine: Formed from the hydrolysis of the diimine species.[6]

- Bandrowski's base: A trimeric adduct that can form from the coupling of NPPD and its oxidized forms.[7]
- Quinone species: Further hydrolysis of the diimine can lead to the formation of quinone-like compounds.[3]

The formation of a radical cation is a key step in the oxidation process, which can then deprotonate and be further oxidized.



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